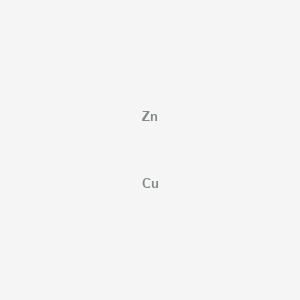
Zinc-Copper couple
概要
説明
The Zinc-Copper couple is an alloy of zinc and copper, widely used as a reagent in organic synthesis. This compound gained prominence after the Simmons-Smith cyclopropanation reaction, which was first reported in 1959. The this compound serves as an activated source of zinc, essential for forming organozinc reagents.
Synthetic Routes and Reaction Conditions:
Preparation from Zinc Powder and Copper Sulfate Solution: The couple is typically prepared by reacting zinc powder with a copper sulfate solution. The resulting alloy is then washed and dried to obtain the desired composition.
Preparation from Zinc and Copper Metals: Another method involves directly mixing zinc and copper metals in specific proportions, usually with zinc content greater than 90%.
Industrial Production Methods:
Batch Production: In industrial settings, the this compound is often produced in batches to ensure consistency in composition and quality.
Slurry Preparation: The alloy is frequently prepared as a darkly-colored powder and slurried in an ethereal solvent before use.
Types of Reactions:
Cyclopropanation: The this compound is widely used in the Simmons-Smith cyclopropanation reaction, where it facilitates the formation of cyclopropanes from alkenes.
Reformatsky Reaction: This reaction involves the coupling of alpha-halo esters with aldehydes or ketones to form beta-hydroxy esters.
Reduction Reactions: The couple is also employed in the selective reduction of alkynes to cis-alkenes.
Common Reagents and Conditions:
Diiodomethane (CH2I2): Used in cyclopropanation reactions.
Ethyl Iodide and Ethyl Bromide: Used in the preparation of diethylzinc.
Major Products Formed:
Cyclopropanes: Formed from alkenes in cyclopropanation reactions.
Beta-Hydroxy Esters: Formed from the Reformatsky reaction.
科学的研究の応用
The Zinc-Copper couple has diverse applications in scientific research, including:
Organic Synthesis: It is extensively used in organic synthesis for reactions like cyclopropanation and Reformatsky reactions.
Medicinal Chemistry: The couple is used in the synthesis of pharmaceuticals and bioactive compounds.
Material Science: It is employed in the development of new materials with specific properties.
Cancer Research: Studies have explored the role of zinc and copper in cancer physiology, particularly their interactions and effects on cancer cells.
作用機序
The Zinc-Copper couple exerts its effects through the activation of zinc by copper. This activation is crucial for the formation of organozinc reagents, which then participate in various organic reactions. The molecular targets and pathways involved include the formation of organozinc intermediates and their subsequent reactions with alkenes or alkynes.
類似化合物との比較
Zinc-Silver Couple: Often used in similar reactions, but with better yields and shorter reaction times.
Diethylzinc (Zn(C2H5)2): Used in various organic synthesis reactions, including the Reformatsky reaction.
Uniqueness:
The Zinc-Copper couple is unique in its ability to activate zinc efficiently, making it a preferred reagent in many organic synthesis reactions.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
CAS番号 |
12019-27-1 |
|---|---|
分子式 |
CuZn |
分子量 |
128.9 g/mol |
IUPAC名 |
copper;zinc |
InChI |
InChI=1S/Cu.Zn |
InChIキー |
TVZPLCNGKSPOJA-UHFFFAOYSA-N |
SMILES |
[Cu].[Zn] |
正規SMILES |
[Cu].[Zn] |
Key on ui other cas no. |
12019-27-1 |
ピクトグラム |
Flammable; Irritant |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














